[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclohexyl)methanone
Description
3-(6-Chloro-3-pyridazinyl)-1H-indol-1-ylmethanone (CAS: 439093-77-3) is a heterocyclic compound featuring a cyclohexylmethanone core linked to a 1H-indole moiety substituted at the 3-position with a 6-chloropyridazinyl group. Its molecular formula is C₁₉H₁₈ClN₃O, with a molecular weight of 339.82 g/mol . The structural complexity arises from the combination of three distinct motifs:
- Cyclohexylmethanone: Imparts lipophilicity and conformational flexibility.
- Indole core: A privileged scaffold in medicinal chemistry, often associated with bioactivity.
This compound is of interest in drug discovery due to its hybrid structure, which combines features of indole-based pharmaceuticals and pyridazine-containing bioactive molecules.
Properties
IUPAC Name |
[3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-18-11-10-16(21-22-18)15-12-23(17-9-5-4-8-14(15)17)19(24)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQPWTHSNPRQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-chloro-3-pyridazine precursor, which is then coupled with an indole derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove oxygen or add hydrogen atoms, altering the compound’s structure and reactivity.
Substitution: Halogen atoms or other substituents on the pyridazine or indole rings can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: has found applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the cyclohexylmethanone-indole framework but differing in substituents or heterocyclic appendages. Key differences in physicochemical properties, synthetic routes, and spectral data are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties/Findings | Reference |
|---|---|---|---|---|
| 3-(6-Chloro-3-pyridazinyl)-1H-indol-1-ylmethanone | 3-(6-Chloropyridazinyl) | 339.82 | Enhanced steric hindrance at indole C3; potential for halogen bonding | |
| Cyclohexyl(1H-indol-1-yl)methanone | Unsubstituted indole | 239.33 | Simpler structure; no steric hindrance at C2/C3; used in reductive transamidation reactions | |
| (4-(Benzyloxy)-1H-indol-1-yl)(cyclohexyl)methanone (3m) | 4-Benzyloxy on indole | 350.44 | Bulky benzyloxy group reduces solubility; confirmed via $^{13}\text{C}$ NMR | |
| (6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone | 6-Methoxynaphthalenyl; 1-propyl | 373.46 | Extended aromatic system; increased lipophilicity; associated with cannabinoid receptor binding (JWH-163) | |
| AM-2233 (Iodophenyl-indolylmethanone) | 2-Iodophenyl; 1-methylpiperidinyl | 444.91 | Heavy atom (iodine) enhances halogen bonding; higher molecular weight impacts pharmacokinetics |
Steric and Electronic Effects
- Steric Hindrance: The 6-chloropyridazinyl group at the indole C3 position creates steric hindrance, as observed in analogous compounds like cyclopentyl(1H-indol-3-yl)methanone. This hindrance suppresses specific ion-mobility spectral peaks due to restricted molecular rotation .
- Electronic Effects: The electron-withdrawing chlorine atom on the pyridazinyl ring may enhance electrophilic reactivity at the indole C2 position compared to unsubstituted analogs like cyclohexyl(1H-indol-1-yl)methanone .
Spectral and Physical Properties
- NMR Data: Cyclohexylmethanone derivatives exhibit distinct $^{1}\text{H}$ NMR signals for the cyclohexyl group (e.g., δ 1.19–2.19 ppm for axial protons) . The target compound’s pyridazinyl substituent would introduce downfield shifts in aromatic regions (δ 7.0–8.5 ppm).
- Ion-Mobility Spectra: Unlike unsubstituted cyclohexyl-indole methanones, the 6-chloropyridazinyl group may reduce ion-mobility dependence on molecular weight due to conformational rigidity .
Biological Activity
The compound 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is a novel indole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone can be represented as follows:
This compound features a cyclohexyl group linked to an indole moiety substituted with a pyridazine ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells. The specific mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
The biological activity of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone can be attributed to several mechanisms:
- Inhibition of Kinases : Many indole derivatives act as inhibitors of various kinases involved in cancer progression. For instance, they may inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation.
- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Anti-inflammatory Pathways : It may inhibit NF-kB signaling, leading to reduced expression of inflammatory mediators.
Antitumor Activity
A study conducted by Cankara et al. evaluated the cytotoxic effects of similar indole derivatives against various cancer cell lines, including HCT-116 and MCF-7. The results indicated significant inhibition with IC50 values ranging from 1.1 µM to 3.3 µM, demonstrating the potential of these compounds in cancer therapy .
Anti-inflammatory Effects
In another study, compounds related to 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone were shown to exhibit anti-inflammatory properties by reducing TNF-alpha levels in vitro. This suggests a potential application for inflammatory diseases .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Indole derivative | 1.1 | Antitumor |
| Compound B | Pyrazole derivative | 0.95 | Anticancer |
| Compound C | Indole derivative | 2.5 | Anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
